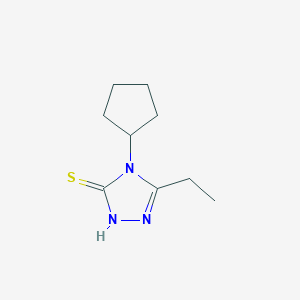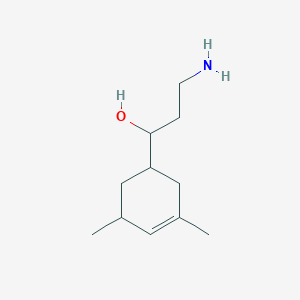
1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol is an organic compound with a unique structure that includes a cyclopentane ring substituted with an amino group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-amino-2-methylpropan-2-ol and 3-ethylcyclopentanone.
Reaction Conditions: The reaction between 1-amino-2-methylpropan-2-ol and 3-ethylcyclopentanone is carried out under controlled conditions, often involving a catalyst and a solvent to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic processes.
類似化合物との比較
Similar Compounds
1-(1-Amino-2-methylpropan-2-yl)-3-methylcyclopentan-1-ol: This compound has a similar structure but with a methyl group instead of an ethyl group.
1-(1-Amino-2-methylpropan-2-yl)-3-phenylcyclopentan-1-ol:
Uniqueness
1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC名 |
1-(1-amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-4-9-5-6-11(13,7-9)10(2,3)8-12/h9,13H,4-8,12H2,1-3H3 |
InChIキー |
FTNXMDWFQSSHIZ-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(C1)(C(C)(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13158518.png)
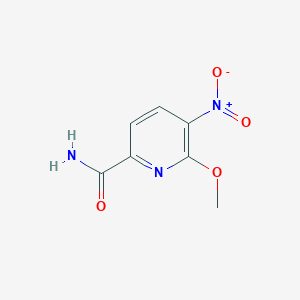
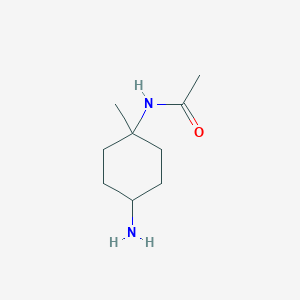

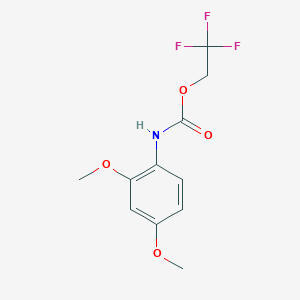
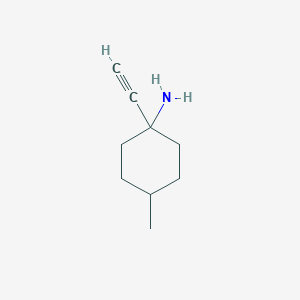
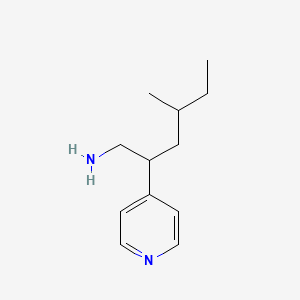
![2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158554.png)



